molecular formula C14H12ClN3 B13872894 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13872894
M. Wt: 257.72 g/mol
InChI Key: SYDOEUXRRPINGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a phenyl group at the 6-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the chlorination of pyrrolo[2,3-d]pyrimidine derivatives can be achieved using chlorine gas or other chlorinating agents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrrolo[3,2-d]pyrimidine core .

Scientific Research Applications

4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer, antibacterial, and antiviral activities . These compounds have been investigated for their ability to inhibit key enzymes and proteins involved in disease pathways, making them potential candidates for drug development .

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C14H12ClN3/c1-2-12-16-11-8-10(9-6-4-3-5-7-9)17-13(11)14(15)18-12/h3-8,17H,2H2,1H3

InChI Key

SYDOEUXRRPINGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.